Ttctoha
Overview
Description
The compound “Ttctoha” is not widely recognized in the scientific literature based on the search results, it is a specialized compound with potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,5-triphenyltetrazolium chloride is synthesized through the reaction of triphenylphosphine with tetrazole derivatives under controlled conditions. The reaction typically involves the use of solvents such as dichloromethane or chloroform, and the reaction temperature is maintained at around 25-30°C. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of 2,3,5-triphenyltetrazolium chloride involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2,3,5-triphenyltetrazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenylformazan, a red-colored compound.
Reduction: It can be reduced to form triphenyltetrazole.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like water or ethanol.
Major Products Formed
Oxidation: Triphenylformazan
Reduction: Triphenyltetrazole
Substitution: Various substituted tetrazolium derivatives
Scientific Research Applications
2,3,5-triphenyltetrazolium chloride has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator in various chemical reactions.
Biology: Employed in dehydrogenase assays to measure microbial activity in soil and other biological samples.
Medicine: Utilized in cell viability assays to determine the cytotoxicity of drugs and other compounds.
Industry: Applied in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,3,5-triphenyltetrazolium chloride involves its reduction to triphenylformazan by cellular dehydrogenases. This reduction process is indicative of cellular metabolic activity, as the compound acts as an electron acceptor in redox reactions. The resulting triphenylformazan is a red-colored compound, which can be quantitatively measured to assess cell viability and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
2,3,5-triphenyltetrazolium bromide: Similar in structure and function, but with a bromide ion instead of chloride.
2,3,5-triphenyltetrazolium iodide: Contains an iodide ion, used in similar applications.
2,3,5-triphenyltetrazolium sulfate: Contains a sulfate ion, used in specific biochemical assays.
Uniqueness
2,3,5-triphenyltetrazolium chloride is unique due to its widespread use as a redox indicator and its ability to be reduced to a colored compound, making it highly valuable in various scientific assays. Its versatility and reliability in measuring cellular metabolic activity set it apart from other similar compounds.
Properties
IUPAC Name |
2-(1,4,8,11-tetrathiacyclotetradec-6-yloxy)hexanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O3S4/c1-2-3-5-15(16(17)18)19-14-12-22-10-8-20-6-4-7-21-9-11-23-13-14/h14-15H,2-13H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRYKADCKCUEGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)OC1CSCCSCCCSCCSC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O3S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678763 | |
Record name | 2-[(1,4,8,11-Tetrathiacyclotetradecan-6-yl)oxy]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162316-51-0 | |
Record name | 2-[(1,4,8,11-Tetrathiacyclotetradecan-6-yl)oxy]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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